molecular formula C22H17N5O3 B2583228 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 1396880-37-7

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2583228
CAS No.: 1396880-37-7
M. Wt: 399.41
InChI Key: ULJACGRHPPGEHT-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a tetrazole ring fused with a xanthene-carboxamide scaffold. The tetrazole moiety (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is a five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . This compound’s synthesis likely involves cyclization reactions using sodium azide (common for tetrazole formation) and coupling strategies to attach the xanthene-carboxamide group .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-26-22(29)27(25-24-26)15-12-10-14(11-13-15)23-21(28)20-16-6-2-4-8-18(16)30-19-9-5-3-7-17(19)20/h2-13,20H,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJACGRHPPGEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmacology.

Structural Characteristics

The compound is characterized by a xanthene core linked to a benzamide moiety and a tetrazole ring . The presence of the tetrazole group is particularly significant, as tetrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The molecular formula for this compound is C14H16N4O2C_{14}H_{16}N_{4}O_{2}, reflecting its complex structure which includes carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrazole Ring: This is achieved through the reaction of appropriate azides with nitriles or other suitable precursors.
  • Coupling with Xanthene Derivatives: The tetrazole derivative is then coupled with xanthene derivatives under specific conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest that it may act on:

  • G Protein-Coupled Receptors (GPCRs): Similar compounds have shown affinity for GPCRs, which play crucial roles in cell signaling and are common drug targets .
  • Enzymatic Pathways: The compound may inhibit or modulate specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that xanthene derivatives can inhibit bacterial growth and may serve as potential leads for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of xanthene derivatives, one compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of the xanthene core in enhancing cellular uptake and inducing apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing various xanthene derivatives for their antimicrobial activity against Staphylococcus aureus. Results indicated that certain derivatives exhibited potent inhibitory effects against bacterial growth, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues:

Compound Name / Class Core Structure Key Functional Groups Biological Activity Synthesis Highlights
Target Compound Tetrazole + Xanthene-carboxamide 4-methyl-5-oxo-tetrazole, xanthene Not explicitly reported in evidence Likely involves azide cyclization and amide coupling
1,3,4-Oxadiazole Derivatives (e.g., 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone) 1,3,4-Oxadiazole + Carbazole Oxadiazole, carbazole Antimicrobial (4b, 4d, 4e show high activity) Condensation of hydrazides with acetic anhydride
Carbazole Sulfonohydrazides (e.g., N′‑(2‑(9H‑carbazol‑9‑yl) acetyl)‑4‑methoxybenzenesulfonohydrazide) Carbazole + Sulfonohydrazide Sulfonamide, carbazole Anticancer (tested via molecular docking) Sulfonylation of carbazole hydrazides
Tetrazole-Pyrazolone Hybrids (e.g., 1,5-dimethyl-4-(5-(4-(3-oxo-3-(coumarin-3-yl)prop-1-en-1-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) Tetrazole + Pyrazolone + Coumarin Tetrazole, pyrazolone, coumarin Antimicrobial potential inferred from coumarin Schiff base cyclization with sodium azide

Key Comparative Insights

Tetrazole vs. However, 1,3,4-oxadiazoles are better known for broad-spectrum antimicrobial activity . Tetrazoles are metabolically stable, whereas oxadiazoles may undergo faster enzymatic degradation .

Xanthene vs. Carbazole :

  • Xanthene’s planar structure may improve DNA intercalation or protein binding compared to carbazole’s bent geometry. Carbazole derivatives, however, are well-documented for anticancer activity due to their ability to intercalate DNA and inhibit topoisomerases .

Pharmacokinetic Properties: The xanthene-carboxamide group in the target compound likely increases lipophilicity, enhancing blood-brain barrier penetration compared to sulfonohydrazides or coumarin hybrids . Carbazole sulfonohydrazides exhibit higher solubility due to polar sulfonamide groups, favoring systemic distribution .

Synthetic Complexity :

  • The target compound’s synthesis is more challenging due to the need for sequential cyclization (tetrazole) and coupling (xanthene). In contrast, 1,3,4-oxadiazoles are simpler to prepare via one-step condensations .

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